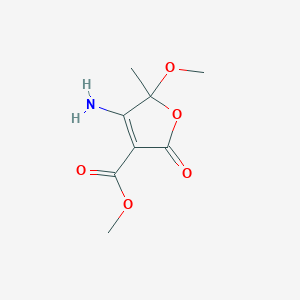
Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Description
Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate is an organic compound with the molecular formula C8H11NO5 and a molecular weight of 201.18 g/mol. This compound is characterized by its furan ring structure, which is substituted with amino, methoxy, and methyl groups, making it a versatile molecule in various chemical reactions and applications.
Properties
CAS No. |
157558-46-8 |
|---|---|
Molecular Formula |
C8H11NO5 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-8(13-3)5(9)4(6(10)12-2)7(11)14-8/h9H2,1-3H3 |
InChI Key |
IQZBXTMIRATHPO-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)O1)C(=O)OC)N)OC |
Canonical SMILES |
CC1(C(=C(C(=O)O1)C(=O)OC)N)OC |
Synonyms |
3-Furancarboxylicacid,4-amino-2,5-dihydro-5-methoxy-5-methyl-2-oxo-,methylester(9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a furan derivative with an amino group, followed by methylation and methoxylation steps. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The furan ring structure also plays a role in its reactivity and interactions .
Comparison with Similar Compounds
Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate can be compared with similar compounds such as:
Methyl 5-(methoxymethyl)furan-2-carboxylate: This compound has a similar furan ring structure but differs in the substitution pattern.
4-(Methoxyphenyl)amino)methyl-N,N-dimethylaniline: This compound has a different core structure but shares some functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


